5'-Hydroxy Thalidomide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTOWVWIVBSOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432240 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | cis,trans-5'-Hydroxythalidomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
222991-42-6 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Strategies for 5 Hydroxy Thalidomide and Analogues
Methodologies for the Stereoselective Synthesis of 5'-Hydroxy Thalidomide (B1683933)
The production of specific stereoisomers of 5'-Hydroxy Thalidomide is essential for investigating their individual biological roles. Stereoselective synthesis methods, which control the three-dimensional arrangement of atoms, are therefore highly valuable. These approaches include enzymatic, chemo-enzymatic, and asymmetric chemical pathways.
Enzymatic Approaches to 5'-Hydroxylation and Enantiomeric Resolution
Enzymes, as natural catalysts, can be harnessed for highly specific chemical transformations. In the context of this compound, enzymatic approaches are used for both its direct formation from thalidomide and for the separation of its enantiomers.
One major pathway involves the direct hydroxylation of the thalidomide molecule. In vitro studies have shown that human Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2C19 and CYP3A, are responsible for metabolizing thalidomide into 5-hydroxythalidomide (B1239145) and 5'-hydroxythalidomide. researchgate.net This biological oxidation represents a direct enzymatic route to the hydroxylated metabolite. nih.gov
Another powerful enzymatic method is kinetic resolution, which is used to separate a mixture of enantiomers. A notable example is the resolution of enantiomers of cis-5'-hydroxythalidomide. nih.gov This process utilizes a lipase (B570770) from Pseudomonas stutzeri (PSL-TL) to selectively catalyze the hydrolysis of a racemic acetate (B1210297) precursor. nih.govrsc.org This enzymatic resolution provides a straightforward method to obtain both enantiomers of the target compound. rsc.org
| Enzyme/System | Approach | Substrate | Product | Key Finding |
|---|---|---|---|---|
| Human Cytochrome P450 (e.g., CYP2C19, CYP3A) | Direct Hydroxylation | Thalidomide | This compound | Represents the primary biological pathway for metabolite formation. researchgate.net |
| Pseudomonas stutzeri Lipase TL (PSL-TL) | Enzymatic Kinetic Resolution | Racemic cis-5'-acetoxy-3-phthalimidoglutarimide | Enantiomers of cis-5'-hydroxythalidomide | Provides an efficient method for separating stereoisomers. nih.govrsc.org |
Chemo-Enzymatic Synthesis Routes for Specific Stereoisomers
Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of traditional chemical synthesis. This integrated approach is particularly effective for producing optically pure compounds.
The synthesis of specific stereoisomers of cis-5'-hydroxythalidomide exemplifies this strategy. The process begins with chemical methods to synthesize a racemic precursor, specifically cis-5'-acetoxy-3-phthalimidoglutarimide. This chemically synthesized racemate is then subjected to an enzymatic kinetic resolution step. nih.govrsc.org The enzyme Pseudomonas stutzeri lipase TL selectively hydrolyzes one of the enantiomers of the acetate, leaving the other unreacted. This allows for the separation and isolation of the individual, optically pure stereoisomers. This combination of a chemical synthesis to build the core structure followed by an enzymatic step to confer stereoselectivity is a hallmark of chemo-enzymatic routes. nih.govrsc.org
Asymmetric Synthetic Pathways for Enantiopure Compounds
Asymmetric synthesis involves the direct creation of a chiral molecule in its enantiomerically pure form, avoiding the need for resolving a racemic mixture. The first asymmetric synthesis of (S)- and (R)-5-hydroxythalidomides was a significant achievement in this area. researchgate.net
This pathway utilizes a key reaction involving hexamethyldisilazane (B44280) (HMDS) and zinc bromide (ZnBr₂) for an induced imidation step. researchgate.netresearchgate.net This method allows for the direct formation of the individual (S) and (R) enantiomers, providing access to enantiopure compounds for further study. Research has shown that 5-hydroxythalidomide is configurationally more stable than the parent thalidomide molecule at physiological pH. researchgate.netresearchgate.net
De Novo Synthetic Routes for this compound
De novo synthesis refers to the construction of a complex molecule from simpler, readily available starting materials. Several major synthetic routes have been developed to produce this compound, including stereoselective and non-stereoselective pathways. Current time information in Bangalore, IN.acsmedchem.org These routes are designed to provide sufficient quantities of the metabolite for biological testing and further derivatization. Current time information in Bangalore, IN.
Synthesis from 4-Hydroxyglutamic Acid Derivatives
One of the primary de novo synthetic strategies starts with derivatives of 4-hydroxyglutamic acid. Current time information in Bangalore, IN.acsmedchem.org A key intermediate in this route is the lactone derivative of N-benzyloxycarbonyl (CBZ)-protected 4-hydroxyglutamic acid. ebi.ac.ukacs.org This lactone itself is prepared via a de novo pathway beginning with diethyl acetamidomalonate. ebi.ac.uk
The synthesis proceeds by reacting the protected 4-hydroxyglutamic acid lactone with an amine, such as 4-methoxybenzylamine, to form the corresponding isoglutamine. ebi.ac.uk Subsequent dehydration yields a protected glutarimide (B196013). The final steps involve deprotection of the protecting groups followed by phthalimidation to yield the target this compound. ebi.ac.ukacs.org
Routes from Cyclic Precursors
An alternative to the linear synthesis from amino acid derivatives is a route that begins with cyclic precursors. Current time information in Bangalore, IN.acsmedchem.org This approach allows for the direct synthesis of the derivatized target compound without proceeding through a hydroxylated amino acid intermediate. Current time information in Bangalore, IN.
One specific method utilizes 1-acyloxy-4-N-phthalimido-2-cyclopentenyl esters as the starting material. researchgate.net This cyclic precursor undergoes a mild Lemieux–Johnson olefin cleavage, followed by a peroxide-mediated oxidation of the resulting dialdehyde. Subsequent esterification leads to the formation of γ-oxygenated-N-phthalimidoglutamic ester derivatives, which are key intermediates on the path to this compound. researchgate.net This stereoselective scheme is designed to provide access to each of the possible stereoisomers of the final compound. Current time information in Bangalore, IN.
| Route | Key Starting Material/Intermediate | Brief Description | Reference |
|---|---|---|---|
| From 4-Hydroxyglutamic Acid | Lactone of CBZ-protected 4-hydroxyglutamic acid | A linear synthesis involving amidation, cyclization to a glutarimide, deprotection, and phthalimidation. | Current time information in Bangalore, IN.ebi.ac.ukacs.org |
| From Cyclic Precursors | 1-acyloxy-4-N-phthalimido-2-cyclopentenyl esters | Involves olefin cleavage and oxidation to form a glutamic ester derivative, bypassing a free amino acid intermediate. | Current time information in Bangalore, IN.researchgate.net |
Homologation Sequences from Aspartic Acid Derivatives
One of the key stereoselective strategies for synthesizing this compound involves a one-carbon homologation sequence starting from suitably-protected aspartic acid derivatives. researchgate.net This approach is designed to provide specific stereoisomers of the target compound. researchgate.net While detailed experimental protocols for this specific homologation are part of broader synthetic discussions, the principle relies on extending the carbon chain of an aspartic acid precursor to build the glutamic acid backbone inherent in the 5'-hydroxythalidomide structure. This method stands as one of three major synthetic routes developed to ensure an adequate supply of the metabolite for further derivatization and biological evaluation. researchgate.net
Design and Synthesis of Novel this compound Analogues
The design and synthesis of novel analogues of this compound are driven by the search for compounds with modified or enhanced biological activities. nih.govrsc.org The core structure of thalidomide and its metabolites serves as a pharmacophore that can be systematically altered. rsc.org Synthetic efforts have produced a variety of analogues, including those with substitutions on the glutarimide ring and modifications of the phthalimide (B116566) moiety. nih.govnih.gov
Research has explored the synthesis of 5'-substituted thalidomide analogues where various groups are introduced at the 5'-position of the glutarimide ring. nih.gov For instance, one approach involves preparing necessary amino acid precursors via a Michael reaction, followed by condensation with phthalic anhydrides and subsequent reaction with urea (B33335) to form the glutarimide ring. nih.gov Another strategy utilizes palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce aryl or alkyne tethers at the C4 or C5 positions of the phthalimide ring, creating a library of new analogues. nih.gov
Recent work has also focused on creating quinazoline (B50416) and phthalazine-based compounds that align with the pharmacophoric features of thalidomide. rsc.orgmdpi.com These syntheses often involve multi-step reaction sequences to build the heterocyclic systems and attach the glutarimide or a related moiety. The resulting novel compounds have been evaluated for their biological activities, with some phthalazine-based derivatives showing significantly different activity profiles compared to the parent thalidomide. rsc.org
| Analogue Class | Synthetic Strategy Highlight | Research Objective | Reference |
|---|---|---|---|
| 5'-Substituted Analogues | Michael reaction for amino acid precursor synthesis, followed by condensation with phthalic anhydrides. | Modulate TNF-α inhibitory activity. | nih.gov |
| C4/5-Substituted Analogues | Sonogashira or Suzuki cross-coupling reactions on aryl halogenated precursors. | Inhibit expression of the proinflammatory cytokine TNF. | nih.gov |
| Quinazoline/Phthalazine-Based Analogues | Multi-step synthesis to construct quinazoline or phthalazine (B143731) core structures. | Develop novel anticancer immunomodulatory agents. | rsc.orgmdpi.com |
| General Modified Analogues | Structural modifications to the phthalimide ring. | Enhance tumor necrosis factor inhibitory activity. | nih.gov |
Rational Design Principles for Structural Modification
The rational design of this compound analogues is a cornerstone of modern medicinal chemistry, leveraging an understanding of structure-activity relationships (SAR) to create molecules with desired properties. drugdesign.orgdom-publishers.com This approach is an iterative process that relies on understanding the molecular recognition between a ligand and its protein target. drugdesign.organnualreviews.org
A key principle in the design of thalidomide analogues, including those derived from 5'-hydroxythalidomide, is the modification of the molecule to enhance its interaction with specific biological targets, such as the E3 ubiquitin ligase cereblon (CRBN). annualreviews.org Thalidomide and its derivatives function as "molecular glues," reprogramming the E3 ligase to target specific proteins for degradation. annualreviews.org Rational design efforts focus on modifying the thalidomide scaffold to alter this induced protein-protein interaction, thereby changing the substrate specificity and downstream biological effects. annualreviews.org
Structural modifications are guided by computational modeling and an analysis of the three-dimensional structures of protein-ligand complexes. drugdesign.org Even small structural changes can lead to significant differences in biological activity. drugdesign.org For instance, structure-based design has been successfully used to develop potent inhibitors for various enzymes by designing molecules that fit precisely into the active site. drugdesign.org In the context of thalidomide, this involves designing analogues that either improve binding to CRBN or alter the surface presented for recruiting new protein targets. annualreviews.org This can involve replacing parts of the core structure, such as the phthalimide ring, with other heterocyclic systems or introducing new functional groups to probe interactions with the target protein. openmedicinalchemistryjournal.com
Prodrug Strategies for this compound
Prodrug strategies are employed to improve the physicochemical or pharmacokinetic properties of a parent drug, such as this compound. mdpi.com A prodrug is an inactive or less active derivative that is converted into the active form in vivo through enzymatic or chemical transformation. mdpi.com For compounds like thalidomide and its metabolites, a primary challenge can be poor water solubility. nih.gov
One common prodrug approach involves masking polar functional groups, like the hydroxyl group in this compound, to increase lipophilicity and enhance permeability across biological membranes. mdpi.com Another strategy focuses on increasing water solubility to facilitate different formulation approaches. nih.gov For thalidomide, water-soluble prodrugs have been synthesized by derivatizing the nitrogen of the glutarimide ring. nih.gov For example, esters of natural amino acids and succinic acid derivatives have been attached via a hydroxymethyl thalidomide intermediate. nih.gov These modifications can lead to a dramatic increase in aqueous solubility. nih.gov
The design of a prodrug must ensure that it is stable enough to reach its target site before cleaving to release the active drug. wuxiapptec.com The rate of this cleavage is a critical design parameter, often governed by pseudo-first-order kinetics for hydrolytic cleavage. nih.govwuxiapptec.com Phosphate esters are a well-known prodrug class that can improve solubility and are cleaved by phosphatases in vivo to release the parent drug. wuxiapptec.com Similarly, modifying a metabolically susceptible site on the parent drug can protect it from premature metabolism, thereby altering its pharmacokinetic profile. wuxiapptec.com
| Strategy | Chemical Modification | Primary Objective | Reference |
|---|---|---|---|
| Increased Water Solubility | Attachment of amino acid esters or succinic acid derivatives to the glutarimide nitrogen. | Improve solubility for potential therapeutic applications. | nih.gov |
| Enhanced Permeability | Masking of polar hydroxyl groups to increase lipophilicity. | Improve absorption across the gastrointestinal tract. | mdpi.com |
| Improved Metabolic Stability | Masking of metabolically labile functional groups. | Reduce first-pass metabolism and prolong duration of action. | wuxiapptec.com |
| Targeted Delivery | Attaching moieties recognized by specific transporters (e.g., amino acid or peptide transporters). | Enhance uptake into specific tissues or cells. | mdpi.com |
Characterization of Synthetic Intermediates and Final Products in Research Synthesis
The synthesis of this compound and its analogues involves multiple steps, generating a series of synthetic intermediates that must be rigorously characterized to confirm their structure and purity before proceeding to the next step. The final products also undergo thorough characterization to validate their identity and quality. acs.orgwiley.com
Standard analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is fundamental for elucidating the molecular structure of intermediates and the final compound. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight and fragmentation patterns. acs.orgjmb.or.kr Infrared (IR) spectroscopy helps identify key functional groups present in the molecules. mdpi.com For crystalline solids, melting point analysis is a simple yet effective method to assess purity. acs.org
In a representative synthesis of racemic cis-5'-Hydroxy Thalidomide, key intermediates such as the N-benzyloxycarbonyl (CBZ)-protected 4-hydroxyglutamic acid lactone and the subsequent N-PMB-glutarimide are isolated and characterized. acs.org The process involves monitoring the reactions, often using Thin-Layer Chromatography (TLC), and then characterizing the isolated compounds at each stage. jmb.or.kr
| Intermediate Compound Name | Role in Synthesis | Typical Characterization Methods | Reference |
|---|---|---|---|
| N-benzyloxycarbonyl (CBZ)-protected 4-hydroxyglutamic acid lactone | Precursor to the glutarimide ring. | NMR, MS | acs.org |
| α-(4-Methoxybenzylamido)-N-benzyloxycarbonyl-γ-hydroxyisoglutamine | Open-chain precursor before glutarimide ring formation. | NMR, MS | acs.org |
| 1-(4-Methoxybenzyl-3-N-benzyloxycarbonyl-5-acetoxypiperidine-1,6-dione | Protected glutarimide intermediate. | NMR, MS, IR | acs.org |
| 3-Amino-5-acetoxyglutarimide | Deprotected glutarimide core ready for pthalimidation. | NMR | acs.org |
| Aryl Halogenated Thalidomide Precursors | Starting materials for cross-coupling reactions to form analogues. | NMR, MS | nih.gov |
Purification and Isolation Methodologies for Research Grade Compounds
Obtaining high-purity this compound and its analogues is critical for accurate biological evaluation. Research-grade compounds are typically purified using a combination of chromatographic and crystallization techniques. researchgate.netchemmethod.com
Chromatography is a primary tool for the purification of synthetic intermediates and final products in a laboratory setting. researchgate.net Column chromatography, using silica (B1680970) gel as the stationary phase, is widely employed to separate the desired compound from byproducts and unreacted starting materials. jmb.or.kr The choice of solvent system (eluent) is optimized to achieve effective separation. For more challenging separations or for achieving very high purity, High-Performance Liquid Chromatography (HPLC) is often used. google.com
Crystallization is another key purification method, particularly for solid compounds. google.com A crude product can be dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the mother liquor. google.com For instance, methods for preparing high-purity thalidomide involve dissolving the crude product in a hot solvent like dimethyl sulfoxide (B87167) (DMSO) and then inducing crystallization by cooling. google.com The choice of solvent is crucial, as the compound should be soluble at high temperatures but much less soluble at lower temperatures.
Following purification, the isolation of the solid compound is typically achieved by filtration, followed by washing with a cold solvent to remove residual impurities, and then drying under vacuum to remove all traces of solvent. jmb.or.kr The combination of these techniques allows for the preparation of research-grade compounds with purity often exceeding 99%. google.com
Molecular Mechanisms of Action of 5 Hydroxy Thalidomide
Binding Interactions with E3 Ubiquitin Ligases and Substrate Receptors
The interaction of 5'-hydroxy thalidomide (B1683933) with the CRL4CRBN complex is a critical initiating step in its mechanism of action. This interaction is primarily dictated by the binding affinity to the substrate receptor, Cereblon.
The binding of thalidomide and its analogs to Cereblon (CRBN) is primarily mediated by the glutarimide (B196013) ring, which inserts into a tryptophan-rich pocket in the CRBN C-terminal domain. mdpi.comresearchgate.net The phthalimide (B116566) ring also plays a role in these interactions. mdpi.com Studies have shown that the (S)-enantiomer of thalidomide has a significantly higher binding affinity for CRBN, approximately 10-fold greater than the (R)-enantiomer. researchgate.net
Hydroxylation of the phthalimide ring to form 5-hydroxythalidomide (B1239145) has been shown to enhance the formation of the complex between CRBN and certain neo-substrates. nih.gov Crystal structure analysis has revealed that the hydroxyl group on the phthalimide ring of 5-hydroxythalidomide can form a water-mediated hydrogen bond with the H353 residue of CRBN, which strengthens its affinity for CRBN and increases the degradation of specific neo-substrates. rsc.org In contrast, hydroxylation at the 5' position of the glutarimide ring to form 5'-hydroxythalidomide results in a loss of CRBN binding activity. vulcanchem.com
The binding kinetics of thalidomide and its key derivatives to the CULT domain of Cereblon have been characterized using techniques like Surface Plasmon Resonance (SPR).
Table 1: Binding Kinetics of Thalidomide Analogs to Cereblon (CULT Domain)
| Compound | KD (µM) |
|---|---|
| Thalidomide | 0.469 |
| Pomalidomide (B1683931) | 0.231 |
| Lenalidomide (B1683929) | 1.1 |
Data collected via multi-cycle kinetics on a Biacore 8K and analyzed using a 1:1 kinetic binding model. reactionbiology.com
The binding of 5'-hydroxy thalidomide to CRBN modulates the activity of the CRL4CRBN E3 ubiquitin ligase complex. rsc.orgnih.gov This modulation does not inhibit the intrinsic ligase activity but rather redirects its substrate specificity. rsc.orgnih.gov By acting as a "molecular glue," this compound facilitates the interaction between CRBN and proteins that are not its native substrates. rsc.org This leads to the polyubiquitination of these newly recruited proteins, marking them for degradation by the proteasome. rsc.orgvulcanchem.com
The formation of the ternary complex, consisting of CRBN, this compound, and a neo-substrate, is the pivotal event that triggers the downstream degradation cascade. rsc.orgnih.gov The stability and conformation of this ternary complex are influenced by the specific chemical structure of the IMiD derivative and the nature of the neo-substrate. rsc.orgnih.gov
Cereblon (CRBN) Binding Affinity and Kinetics Research.
Modulation of Protein Degradation Pathways
The primary mechanism through which this compound exerts its effects is by inducing the degradation of specific cellular proteins.
The recruitment of neo-substrates to the CRL4CRBN complex by this compound is a highly specific process. nih.govembopress.org The compound acts as an interface, creating a new binding surface on CRBN that is recognized by specific degrons, or degradation signals, within the neo-substrate proteins. rsc.org These degrons are often located within zinc finger domains of transcription factors. nih.govnih.gov Once the ternary complex is formed, the E3 ligase machinery of the CRL4CRBN complex catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neo-substrate. rsc.orgnih.gov The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then unfolds and degrades the targeted protein. rsc.orgvulcanchem.com
Research has identified several key neo-substrates that are targeted for degradation by this compound. Two prominent examples are the transcription factors Promyelocytic Leukemia Zinc Finger (PLZF), also known as ZBTB16, and Sal-like protein 4 (SALL4). nih.govnih.govembopress.org
Studies have shown that this compound induces the degradation of both PLZF and SALL4. nih.govembopress.org The degradation of PLZF is dependent on the presence of its conserved first and third zinc finger domains. nih.govnih.gov The degradation of these transcription factors is thought to be a key contributor to some of the biological effects of thalidomide and its metabolites. nih.govnih.govembopress.org
A significant finding in the study of this compound is its distinct neo-substrate degradation profile compared to its parent compound, thalidomide, and other IMiDs like lenalidomide and pomalidomide. nih.govresearchgate.netjst.go.jp
While thalidomide and its derivatives like lenalidomide and pomalidomide are known to induce the degradation of the Ikaros family zinc finger proteins IKZF1 and IKZF3, this compound does not induce their degradation. biorxiv.orgnih.govresearchgate.net However, this compound is a potent inducer of SALL4 degradation, even more so than thalidomide itself. nih.govresearchgate.net It also induces the degradation of PLZF. nih.govnih.gov This differential degradation profile highlights the subtle but critical role that chemical modifications, such as hydroxylation, play in determining the substrate specificity of these molecular glues. rsc.orgnih.gov
Table 2: Comparative Degradation Profile of Thalidomide and this compound
| Compound | IKZF1 Degradation | SALL4 Degradation | PLZF Degradation |
|---|---|---|---|
| Thalidomide | Yes | Yes | Yes |
This selectivity has significant implications, as the degradation of different neo-substrates is linked to different therapeutic effects and toxicities. For instance, the degradation of IKZF1 and IKZF3 is associated with the anti-myeloma effects of IMiDs, while the degradation of SALL4 has been implicated in the teratogenic effects of thalidomide. nih.govjst.go.jp
Identification of Novel Neo-Substrates of this compound (e.g., PLZF, SALL4).
Immunomodulatory Mechanisms at the Cellular and Molecular Level
The immunomodulatory effects of this compound, a primary metabolite of thalidomide, are a significant area of research, focusing on its influence on various immune cells and signaling molecules. researchgate.net
Research indicates that the regulation of cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10), is a key aspect of the immunomodulatory activity of thalidomide and its metabolites. oatext.com While direct studies on this compound's specific effects on these cytokines are not extensively detailed in the provided results, the broader context of thalidomide's action suggests a likely involvement in these pathways.
TNF-α and IL-6 are pro-inflammatory cytokines that play a crucial role in joint inflammation. nih.gov Conversely, IL-10 is an anti-inflammatory cytokine that suppresses the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. oatext.comfrontiersin.orgjfda-online.com It can also inhibit the expression of Major Histocompatibility Complex (MHC) class II molecules on activated macrophages, thereby acting as a potent inhibitor of antigen presentation. frontiersin.org The balance between these pro- and anti-inflammatory cytokines is critical in managing immune responses. nih.govfrontiersin.org For instance, IL-10 deficiency has been shown to exacerbate arthritis in animal models. nih.gov
Table 1: Cytokine Regulation by Thalidomide and Related Compounds
| Compound/Factor | Effect on TNF-α | Effect on IL-6 | Effect on IL-10 | Reference |
| Thalidomide | Inhibition | Inhibition | Augmentation (in some contexts) | oatext.comnih.gov |
| IL-10 | Inhibition | Inhibition | Self-regulation | oatext.comfrontiersin.orgjfda-online.comnih.gov |
| TNF-α | - | - | Upregulation | nih.gov |
This table summarizes the general effects observed in studies on thalidomide and related cytokine interactions. The specific actions of this compound may vary.
The activation and proliferation of T-cells and B-cells are fundamental processes in the adaptive immune response. nih.govakadeum.com B-cell activation can be T-cell-dependent or T-cell-independent. akadeum.com In T-cell-dependent activation, B-cells present antigens to helper T-cells, which in turn release cytokines like IL-5 and IL-6 that stimulate B-cell proliferation and differentiation into antibody-secreting plasma cells. nih.gov This interaction is crucial for generating a robust and specific antibody response. nih.govembopress.org
The formation of an immunological synapse, a specialized junction between a T-cell and an antigen-presenting cell (APC) like a B-cell, is critical for T-cell activation. plos.org The stability of this synapse, influenced by cytoskeletal proteins, affects the subsequent T-cell response. plos.org While direct studies on this compound's impact on T-cell and B-cell activation are not detailed, its immunomodulatory nature suggests a potential influence on these processes.
Macrophages are versatile immune cells involved in phagocytosis, inflammation, and antigen presentation. frontiersin.org Their migration to sites of inflammation, a process called chemotaxis, is guided by chemical signals known as chemoattractants. frontiersin.orgplos.org Tumor cells can secrete chemoattractants like Colony-Stimulating Factor 1 (CSF-1) to attract macrophages. plos.org
Research has shown that certain compounds can inhibit macrophage migration. researchgate.net For instance, the inhibition of specific signaling pathways can significantly reduce the chemotactic response of macrophages. plos.org While the direct effect of this compound on macrophage chemotaxis is not explicitly detailed in the provided information, the known immunomodulatory properties of thalidomide suggest that its metabolites could influence macrophage functions, including their migratory responses. researchgate.net
T-Cell and B-Cell Activation and Proliferation Studies.
Anti-angiogenic Mechanisms of Action Research
Angiogenesis, the formation of new blood vessels, is a complex process involving the proliferation, migration, and differentiation of endothelial cells. nih.gov this compound has been investigated for its potential anti-angiogenic properties. nih.gov
Several in vitro and ex vivo assays are used to study angiogenesis. The rat aortic ring assay is an ex vivo model that reflects multiple phases of angiogenesis, including sprouting, proliferation, and migration of endothelial cells. researchgate.netmdpi.com The tube formation assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures. mdpi.comibidi.com
Studies have shown that this compound exhibits anti-angiogenic activity. In a rat aortic ring assay, this compound was the only metabolite of thalidomide tested that demonstrated biologic activity, inhibiting angiogenesis at high concentrations. nih.gov However, this effect was not observed in a human saphenous vein model, suggesting potential species specificity. nih.gov Other research has also utilized the rat aortic ring and tube formation assays to screen for the anti-angiogenic potential of thalidomide analogs. researchgate.net The inhibition of endothelial cell proliferation and migration is a key mechanism underlying the anti-angiogenic effects of various compounds. nih.govplos.org
Table 2: Research Findings on Anti-angiogenic Activity of this compound
| Assay | Finding | Conclusion | Reference |
| Rat Aortic Ring Assay | 5'-OH-thalidomide showed biologic activity. | Suggests moderate anti-angiogenic activity at high concentrations. | nih.gov |
| Human Saphenous Vein Model | No activity observed for 5'-OH-thalidomide. | Raises questions about species specificity of the anti-angiogenic effect. | nih.gov |
| Tube Formation Assay | Used to assess the ability of metabolites to inhibit angiogenesis. | - | nih.gov |
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a crucial regulator of angiogenesis. pharmgkb.orgnih.gov VEGF-A, a major ligand in this pathway, binds to its receptors (VEGFR-1 and VEGFR-2) on endothelial cells, triggering a cascade of events that promote cell proliferation, migration, and survival. plos.orgnih.govfrontiersin.org
Thalidomide has been shown to inhibit angiogenesis, and one of the proposed mechanisms is through the modulation of the VEGF pathway. nih.gov It has been found to inhibit VEGF secretion in certain cell lines. nih.gov While direct evidence for this compound's effect on the VEGF pathway is not provided in the search results, its anti-angiogenic activity observed in assays like the rat aortic ring assay suggests a potential interaction with this critical pathway. nih.gov The modulation of VEGF can indirectly affect immune responses, as VEGF-A is also known to be an immunosuppressive factor. frontiersin.org
Hypoxia-Inducible Factor (HIF) Pathway Investigations
Currently, there is a notable lack of specific research findings in publicly available scientific literature detailing the direct interactions or modulatory effects of this compound on the Hypoxia-Inducible Factor (HIF) pathway. While the parent compound, thalidomide, is known to have inhibitory effects on HIF-1, specific investigations into whether this activity is retained, altered, or lost in its 5'-hydroxylated metabolite have not been extensively reported. The HIF pathway is a critical regulator of cellular responses to low oxygen conditions, influencing processes like angiogenesis and metabolism. nih.govfrontiersin.orgbmbreports.org The transcription factor HIF-1 is a heterodimer composed of an oxygen-labile α-subunit and a stable β-subunit. plos.org Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of various genes, including vascular endothelial growth factor (VEGF), a key driver of angiogenesis. nih.gov Future research is required to determine if this compound plays any role in this complex signaling cascade.
Anti-inflammatory Mechanisms of Action Research
Investigations into the specific anti-inflammatory mechanisms of this compound are not well-documented in existing research. The anti-inflammatory properties of thalidomide itself are linked to several pathways, including the modulation of cytokine production and inhibition of inflammatory signaling cascades.
Detailed studies focusing exclusively on the effect of this compound on the NF-κB (Nuclear Factor-kappa B) signaling pathway are limited. The NF-κB pathway is a cornerstone of the inflammatory response, activated by various stimuli to promote the transcription of pro-inflammatory genes. haematologica.orgfrontiersin.org Research on thalidomide has demonstrated its ability to suppress NF-κB activation. acs.org However, whether this compound, a product of metabolism on the glutarimide ring, shares this specific mechanism of action remains to be elucidated through dedicated studies.
The direct regulatory impact of this compound on cyclooxygenase (COX) isoforms, COX-1 and COX-2, has not been a specific focus of published research. COX enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation. stanford.edusandiego.edu COX-1 is typically considered a constitutive enzyme for homeostatic functions, while COX-2 is inducible during inflammation. stanford.eduredalyc.org While thalidomide and some of its analogues have been investigated as COX inhibitors, specific data on the activity and regulatory effects of the this compound metabolite on these isoforms are not available.
NF-κB Signaling Pathway Research.
Research into Other Proposed Molecular Targets and Pathways
Research into alternative molecular targets has provided more specific insights into the biological activity of this compound, distinguishing it from its parent compound and other metabolites.
One of the primary mechanisms of thalidomide involves its binding to the protein Cereblon (CRBN), which is a component of an E3 ubiquitin ligase complex. nih.govembopress.org This interaction alters the substrate specificity of the complex, leading to the degradation of specific proteins. However, studies indicate that this compound, which is formed by hydroxylation on the glutarimide ring, does not bind to CRBN. vulcanchem.com This modification on the glutarimide ring appears to abrogate the interaction necessary for CRBN-mediated effects, distinguishing its mechanism from that of thalidomide and the 5-hydroxythalidomide metabolite (hydroxylated on the phthalimide ring), which does retain CRBN binding capacity. nih.govvulcanchem.com
Despite its lack of interaction with CRBN, research has identified anti-angiogenic properties for this compound. A key study assessed its biological activity in various models. nih.gov These findings suggest that this metabolite possesses moderate anti-angiogenic activity, although the precise molecular pathway driving this effect, independent of CRBN, remains to be fully characterized.
Interactive Data Table: Anti-Angiogenic Activity of Thalidomide Metabolites
| Compound | Assay Model | Observed Activity | Concentration | Species Specificity Note |
|---|---|---|---|---|
| This compound | Rat Aortic Ring Assay | Moderate anti-angiogenic activity | High concentrations | Activity observed |
| This compound | Human Saphenous Vein Model | No activity observed | Not applicable | Activity may be species-specific, as no effect was seen in this human model. nih.gov |
| 5-Hydroxythalidomide | Rat Aortic Ring Assay | No activity observed | Not applicable | - |
| 5-Hydroxythalidomide | Human Saphenous Vein Model | No activity observed | Not applicable | - |
This table summarizes findings from a study assessing the ability of thalidomide metabolites to inhibit angiogenesis. nih.gov
Pharmacokinetic and Metabolic Research on 5 Hydroxy Thalidomide Preclinical Focus
In Vitro Metabolic Stability and Biotransformation Studies
The biotransformation of thalidomide (B1683933) leads to two primary monohydroxylated metabolites: 5-hydroxythalidomide (B1239145) and 5'-hydroxythalidomide. embopress.org In preclinical models, particularly rodents, the formation of 5'-hydroxythalidomide is a predominant metabolic pathway. nih.govnih.govjst.go.jp In contrast, 5-hydroxythalidomide is the major oxidative metabolite in humans and rabbits. researchgate.net Studies using liver microsomes from various species have been instrumental in elucidating these metabolic pathways. acs.org The formation of 5'-hydroxythalidomide is considered a deactivation pathway in rodents, as this metabolite is then rapidly converted into more easily excretable forms. jst.go.jp
The initial enzymatic hydroxylation of the parent compound, thalidomide, to produce 5'-hydroxythalidomide is primarily mediated by the cytochrome P-450 (CYP) system. Research using human and animal liver microsomes has identified specific isoforms responsible for this reaction. In humans, the polymorphic enzyme CYP2C19 is the main catalyst for the 5'-hydroxylation of thalidomide. acs.orgnih.gov In preclinical rat models, thalidomide is extensively hydroxylated by CYP2C6, while the male-specific isoform CYP2C11 is also involved in forming 5'-hydroxythalidomide. acs.org
While the CYP-mediated formation of 5'-hydroxythalidomide is well-documented, research into its subsequent oxidative metabolism is less extensive compared to its isomer, 5-hydroxythalidomide. Studies have shown that 5-hydroxythalidomide is further oxidized by isoforms such as CYP2J2, CYP2C18, CYP4A11, and CYP3A4 to form dihydroxythalidomide and potentially reactive quinone intermediates. researchgate.netacs.orgnih.gov This further oxidation can also lead to the formation of glutathione (B108866) (GSH) conjugates, which has been demonstrated in vitro and in humanized mouse models. researchgate.netnih.govacs.org However, the specific CYP isoforms responsible for the further oxidative metabolism of 5'-hydroxythalidomide itself are not as clearly defined in the existing literature.
| CYP Isoform | Species | Role in 5'-Hydroxy Thalidomide Formation | Reference |
|---|---|---|---|
| CYP2C19 | Human | Primary enzyme for 5'-hydroxylation | acs.orgnih.gov |
| CYP2C6 | Rat | Major enzyme for hydroxylation | acs.org |
| CYP2C11 | Rat (male-specific) | Contributes to 5'-hydroxylation | acs.org |
In animal models, particularly rats, 5'-hydroxythalidomide undergoes extensive phase II metabolism through conjugation pathways. jst.go.jp Detailed investigations following oral administration of thalidomide to rats revealed that 5'-hydroxythalidomide is significantly biotransformed into sulfate (B86663) and glucuronide conjugates. nih.govresearchgate.net These conjugation reactions increase the water solubility of the metabolite, facilitating its excretion.
Research using liquid chromatography-tandem mass spectrometry identified probable 5'-hydroxythalidomide sulfate and 5'-hydroxythalidomide glucuronide metabolites in rats. nih.gov The peak area of the sulfate conjugate was approximately tenfold greater than that of the parent 5'-hydroxythalidomide, while the glucuronide conjugate's peak area was comparable to it. nih.govresearchgate.net This indicates that the combination of unconjugated, sulfated, and glucuronidated forms of 5'-hydroxythalidomide represents the predominant metabolic fate in rats. nih.gov
| Conjugate Metabolite | Animal Model | Relative Abundance (Peak Area vs. This compound) | Reference |
|---|---|---|---|
| This compound Sulfate | Rat | ~10-fold greater | nih.govresearchgate.net |
| This compound Glucuronide | Rat | ~1-fold (comparable) | nih.govresearchgate.net |
The primary secondary metabolites of 5'-hydroxythalidomide identified in preclinical research models are its phase II conjugates. As detailed in the previous section, 5'-hydroxythalidomide sulfate and 5'-hydroxythalidomide glucuronide are major secondary metabolites found in rats. nih.govjst.go.jp
Other secondary metabolites, such as dihydroxythalidomide , reactive quinone intermediates , and glutathione (GSH) conjugates , have been identified in preclinical models, but these are reported to derive from the further oxidation of the 5-hydroxythalidomide isomer, not the 5'-hydroxy isomer. acs.orgnih.govacs.orgscispace.com The formation of these metabolites from 5-hydroxythalidomide has been observed in vitro using recombinant P450 enzymes and in vivo in humanized mouse models. nih.govacs.org
Glucuronidation and Sulfation Pathway Research in Animal Models.
Absorption and Distribution Studies in Preclinical Models
Specific research focusing on the in vitro gastrointestinal absorption mechanisms of the this compound metabolite using models such as Caco-2 cell monolayers was not prominently available in the reviewed scientific literature. Studies using this model have been conducted on the parent compound, thalidomide, to investigate its permeability characteristics. jst.go.jpnih.govnih.govresearchgate.net
Preclinical studies have provided some insight into the distribution of 5'-hydroxythalidomide in animal models. In male rabbits, a thalidomide-sensitive species, 5'-hydroxythalidomide was detected in seminal plasma following oral administration of the parent drug. nih.gov The concentrations in seminal plasma were observed to follow a time-dependent pattern that was roughly similar to the concentrations measured in blood plasma. nih.gov For instance, 4 and 7 hours after an oral dose, the concentrations of 5'-hydroxythalidomide in seminal plasma were 4.8 ng/g and 1.7 ng/g, respectively, demonstrating its distribution into the male reproductive system. jst.go.jp
Blood-Brain Barrier Penetration Research in Preclinical Models
Research into the ability of this compound to cross the blood-brain barrier (BBB) in preclinical models is not extensively detailed in the available literature. However, studies on its parent compound, thalidomide, provide some context. Thalidomide is known to be a small molecule capable of penetrating the blood-brain barrier. mdpi.com In rodent models, thalidomide has demonstrated BBB permeance, achieving a brain/plasma concentration ratio of 0.89. nih.gov Similarly, the thalidomide analog 3,6′-dithiothalidomide has been noted to have brain penetration comparable to thalidomide itself. mdpi.com While these findings on related compounds are established, specific data quantifying the BBB penetration of the this compound metabolite remains a subject for further investigation.
Excretion Pathways in Preclinical Models
In preclinical models, particularly in rats, this compound is subject to extensive biotransformation before excretion. jst.go.jpnih.gov It is a primary oxidative metabolite of thalidomide, but it undergoes further conjugation to form more water-soluble compounds that can be more easily eliminated from the body. jst.go.jpaacrjournals.org Studies have identified that the aggregate of unconjugated this compound and its sulfate and glucuronide conjugated forms appear to be the predominant metabolites found in rats. jst.go.jpnih.gov The formation of these hydroxylated and glucuronidated metabolites, which are significantly more soluble than the parent drug, facilitates more rapid elimination. aacrjournals.org
Renal Clearance Mechanisms
The primary mechanism for the clearance of this compound from the body in preclinical models is through renal excretion, following its conversion into more hydrophilic forms. In rats, research has shown the extensive formation of 5'-Hydroxythalidomide sulfate and glucuronide. nih.gov These conjugation reactions increase the water solubility of the metabolite, a critical step for efficient elimination by the kidneys. While less than 1% of the parent thalidomide is typically excreted unchanged in the urine of mice, its metabolites, including hydroxylated and glucuronidated products, are readily detected in urine. aacrjournals.org This indicates that renal clearance is a major elimination route for the metabolites of thalidomide, including the conjugated forms of this compound.
Biliary Excretion Pathways
Specific research detailing the role of biliary excretion pathways in the elimination of this compound in preclinical models is not prominently featured in the reviewed scientific literature. While biliary excretion is a known pathway for the elimination of various drugs and their metabolites, dedicated studies quantifying the extent of this compound secretion into bile in animal models are not available in the provided sources.
Preclinical Pharmacokinetic Modeling and Simulation Research
Physiologically based pharmacokinetic (PBPK) modeling has been a valuable tool in preclinical research to simulate the plasma concentrations of thalidomide and its metabolites, including this compound. researchgate.netnih.gov These models help elucidate species-specific differences in metabolism and pharmacokinetics. jst.go.jpresearchgate.net
In rat models, simplified PBPK simulations have successfully mirrored in vivo data. jst.go.jpnih.gov These models incorporated a metabolic ratio of 0.05 for the hepatic intrinsic clearance of thalidomide to unconjugated this compound. jst.go.jpnih.gov In contrast, for rabbit models, which are a thalidomide-sensitive species, PBPK models were in agreement with measured blood plasma concentrations when the metabolic ratio for the hepatic intrinsic clearance of thalidomide to unconjugated this compound was set at 0.01. researchgate.netjst.go.jpnih.gov This highlights a fivefold difference in this specific metabolic parameter between the two species. jst.go.jp
PBPK models have also been developed for chimeric mice with "humanized" livers to better predict human pharmacokinetics. nih.gov These simulation studies are crucial for understanding how metabolic activation and deactivation pathways differ across species and for extrapolating preclinical data to human scenarios. jst.go.jpresearchgate.net
Table 1: PBPK Model Metabolic Ratios for this compound Formation
| Preclinical Model | Metabolic Ratio (Thalidomide to unconjugated this compound) | Source(s) |
|---|---|---|
| Rat | 0.05 | jst.go.jpnih.gov |
| Rabbit | 0.01 | researchgate.netjst.go.jpnih.gov |
| Compound Name |
|---|
| This compound |
| 5-Hydroxythalidomide |
| 3,6′-dithiothalidomide |
| Thalidomide |
| 5'-Hydroxythalidomide sulfate |
| 5'-Hydroxythalidomide glucuronide |
| Pomalidomide (B1683931) |
| Lenalidomide (B1683929) |
| Ikaros (IKZF1) |
| SALL4 |
| PLZF (Promyelocytic leukaemia zinc finger) |
Preclinical Investigations of 5 Hydroxy Thalidomide in Disease Models
In Vitro Cell Culture Models for Efficacy and Mechanistic Studies
Cancer Cell Line Panel Screening and Characterization of Response.
The metabolite 5'-Hydroxy Thalidomide (B1683933) has been a subject of investigation for its potential anticancer activities. In vitro studies have explored its efficacy across various cancer cell lines, revealing insights into its mechanism of action.
One area of focus has been its effect on cell proliferation. While some studies have shown that 5'-Hydroxy Thalidomide possesses anti-proliferative activity against certain cancer cell lines, others have found it to have weak or no effect on the proliferation of breast and neuroblastoma cells. nih.gov For instance, a thalidomide analogue, 5-hydroxy-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione (5HPP-33), demonstrated potent antiproliferative activities against a panel of nine human cancer cell lines. aacrjournals.orgnih.gov In contrast, the parent compound, thalidomide, showed minimal antiproliferative effects in the same cell lines. aacrjournals.org The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, for 5HPP-33 were in the low micromolar range across all nine cell lines tested. aacrjournals.org
The mechanism behind the antiproliferative effects of some this compound analogues appears to be linked to cell cycle arrest. Flow cytometric analyses of cells treated with 5HPP-33 indicated a G2-M phase arrest, primarily at the mitotic phase. aacrjournals.orgnih.gov This suggests an interference with the processes of cell division.
Furthermore, research has delved into the role of this compound in protein degradation pathways. It has been identified that 5-hydroxythalidomide (B1239145) can induce the degradation of specific proteins, such as promyelocytic leukaemia zinc finger (PLZF) and SALL4, through its interaction with the cereblon (CRBN) protein. embopress.orgnih.govnih.gov This degradation is mediated by the CRL4CRBN E3 ubiquitin ligase complex. embopress.orgnih.govnih.gov Interestingly, 5-hydroxythalidomide does not appear to induce the degradation of other proteins like IKZF1, suggesting a degree of selectivity in its action. embopress.orgnih.gov This selective degradation of proteins like PLZF is thought to be involved in the biological effects of the compound. embopress.orgnih.gov
| Cancer Type | Cell Line | Compound | Effect | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| - | Nine different human cancer cell lines | 5HPP-33 | Potent antiproliferative activity | Low micromolar range | aacrjournals.org |
| - | Nine different human cancer cell lines | Thalidomide | Little antiproliferative activity | >300 | aacrjournals.org |
| Oral Cancer | KB cells | (R)-5-hydroxythalidomide | Weak inhibitory activity | - | researchgate.net |
| Oral Cancer | KB cells | (S)-5-hydroxythalidomide | Weak inhibitory activity | - | researchgate.net |
| Breast Cancer | MCF-7 | (R)-5-hydroxythalidomide | Weak inhibitory activity | - | researchgate.net |
| Breast Cancer | MCF-7 | (S)-5-hydroxythalidomide | Weak inhibitory activity | - | researchgate.net |
| Multiple Myeloma | - | (R)-5-hydroxythalidomide | Weak inhibitory activity | - | researchgate.net |
| Multiple Myeloma | - | (S)-5-hydroxythalidomide | Weak inhibitory activity | - | researchgate.net |
| Breast Cancer | MDA-MB-231 | Hydroxylated thalidomide metabolites | No anti-proliferative effect | - | nih.gov |
| Neuroblastoma | SH-SY5Y | Hydroxylated thalidomide metabolites | No anti-proliferative effect | - | nih.gov |
Immune Cell Modulation in Primary Cell Cultures.
The immunomodulatory properties of thalidomide and its derivatives are a cornerstone of their therapeutic effects. nih.govmpeurope.org These compounds are known to influence the activity of various immune cells and the production of cytokines, which are key signaling molecules in the immune system. mpeurope.orgscielo.br
One of the primary mechanisms of action is the inhibition of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. scielo.brccjm.org Thalidomide has been shown to enhance the degradation of TNF-α mRNA, leading to reduced production of this cytokine by immune cells like monocytes and macrophages. scielo.br This effect contributes to the anti-inflammatory properties of the drug.
Beyond TNF-α, thalidomide and its analogues can modulate the immune response in several other ways. They have been observed to decrease the number of helper T cells while increasing suppressor T cells, and to inhibit the chemotaxis of leukocytes, which is the movement of these cells to sites of inflammation. ccjm.org In the context of cancer, these immunomodulatory effects are thought to contribute to the anti-tumor activity by stimulating the immune system to attack cancer cells. mpeurope.org
Specifically, immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931), which are analogues of thalidomide, can co-stimulate T cells by inducing the degradation of T cell repressors such as Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov This degradation is mediated through the CRL4CRBN E3 ubiquitin ligase complex. nih.gov However, research indicates that 5-hydroxythalidomide acts selectively and does not induce the degradation of IKZF1. nih.gov
Endothelial Cell Line Investigations.
The anti-angiogenic properties of this compound, the inhibition of new blood vessel formation, have been a significant area of preclinical investigation. nih.gov In vitro models using endothelial cells have been crucial in elucidating the mechanisms behind this activity.
Studies have shown that 5'-OH-thalidomide can inhibit angiogenesis, as demonstrated in a rat aortic ring assay. nih.gov This metabolite exhibited moderate anti-angiogenic activity at high concentrations. nih.govtandfonline.com Further investigations using human umbilical vein endothelial cells (HUVECs) have revealed that hydroxylated thalidomide metabolites possess appreciable anti-proliferative activity against these cells. nih.gov This suggests a direct effect on the cells that form the lining of blood vessels.
The mechanism of action appears to involve the inhibition of endothelial cell tube formation, a critical step in angiogenesis. researchgate.net Racemic thalidomide and its (S)-enantiomer have been shown to block vascular sprout formation at high concentrations. researchgate.net While the enantiomers of 5-hydroxythalidomide displayed weak inhibitory activity, the (R)-enantiomer was slightly more potent than the (S)-enantiomer. researchgate.net
Interestingly, the anti-angiogenic effect of thalidomide seems to be enhanced by metabolic activation. nih.gov Human liver microsomes, but not rat liver microsomes, significantly enhance the anti-angiogenic effect of thalidomide in the in utero chicken embryo chorioallantoic membrane (CAM) assay. nih.gov This suggests that metabolites, such as this compound, play a crucial role in the anti-angiogenic activity of the parent compound. However, it's worth noting that in a human saphenous vein assay, 5'-OH-thalidomide did not show activity, raising questions about species specificity. nih.gov
| Assay/Model | Compound | Effect | Reference |
|---|---|---|---|
| Rat aortic ring assay | 5'-OH-thalidomide | Showed biologic activity (anti-angiogenic) | nih.gov |
| Human saphenous vein model | 5'-OH-thalidomide | No activity | nih.gov |
| Tube formation assay | 5'-OH-thalidomide | - | nih.gov |
| Endothelial cell tube formation | Racemic thalidomide | Blocked vascular sprout formation (at high concentration) | researchgate.net |
| Endothelial cell tube formation | (S)-thalidomide | Blocked vascular sprout formation (at high concentration) | researchgate.net |
| Endothelial cell tube formation | (R)-thalidomide | Weak inhibitory activity | researchgate.net |
| Endothelial cell tube formation | (R)-5-hydroxythalidomide | Weak inhibitory activity (slightly more potent than S-enantiomer) | researchgate.net |
| Endothelial cell tube formation | (S)-5-hydroxythalidomide | Weak inhibitory activity | researchgate.net |
| Human umbilical vein endothelial cells (HUVEC) | Hydroxylated thalidomide metabolites | Appreciable anti-proliferative activity | nih.gov |
In Vivo Animal Models for Therapeutic Potential and Mechanistic Insights
Xenograft and Syngeneic Tumor Models.
The therapeutic potential of thalidomide and its analogues, including by extension its metabolites like this compound, has been evaluated in various in vivo cancer models. These studies provide crucial information on the anti-tumor and anti-angiogenic effects of these compounds in a living organism.
In a xenograft model of human neuroblastoma, thalidomide treatment was shown to suppress angiogenesis. nih.gov This was evidenced by a significant reduction in microvessel density in the tumors of treated animals. nih.gov Although thalidomide did not significantly alter tumor growth in this particular model, it did induce apoptosis of endothelial cells within the neuroblastoma xenografts. nih.gov This highlights the anti-angiogenic properties of the drug in a preclinical cancer setting.
The anti-angiogenic activity of hydroxylated thalidomide metabolites has also been demonstrated in the in utero chicken embryo chorioallantoic membrane (CAM) assay. nih.gov This assay confirmed that hydroxylation at the 5-position, which would include this compound, retains anti-angiogenic activity. nih.gov
It is important to note that the preclinical evaluation of thalidomide analogues is an active area of research. For instance, tetrafluorinated thalidomide analogues have been screened in in vitro and in vivo assays to determine their anti-angiogenic and anti-inflammatory effects, with further evaluation of their in vivo anti-tumor effects in a prostate cancer xenograft model. researchgate.net These studies underscore the ongoing effort to develop more potent and selective thalidomide-based therapies for cancer.
Inflammatory and Autoimmune Disease Models.
Thalidomide and its derivatives have been investigated for their therapeutic potential in a range of inflammatory and autoimmune conditions, with preclinical animal models playing a key role in understanding their mechanisms of action. ijdvl.com These compounds are known for their immunomodulatory and anti-inflammatory properties. nih.gov
In a mouse model of rhabdomyolysis-induced acute kidney injury, thalidomide treatment was found to be protective. researchgate.net The therapeutic effect was associated with the inhibition of inflammatory responses, including a reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the renal tissue. researchgate.net
Studies in models of autoimmune diseases have also been conducted. For example, the effect of thalidomide has been examined in experimental autoimmune myasthenia gravis (EAMG), an antibody-mediated autoimmune disorder. nih.gov In this model, thalidomide did not inhibit the production of antibodies against the acetylcholine (B1216132) receptor. nih.gov This suggests that thalidomide's efficacy may be more pronounced in cell-mediated immune responses rather than antibody-mediated ones. nih.gov
Furthermore, thalidomide has been evaluated in a rat model of adjuvant-induced arthritis, where a thalidomide analogue, CC1069, was shown to inhibit the development of the disease. science.gov The anti-inflammatory effects of thalidomide are attributed to its ability to inhibit the chemotaxis of inflammatory cells and reduce the production of inflammatory mediators. scielo.brijdvl.com
Angiogenesis Models (e.g., Rat Aortic Ring Assay, Mouse Corneal Assay, Chicken Embryo Models)
The anti-angiogenic properties of this compound, a primary metabolite of thalidomide, have been a subject of significant preclinical research. Various in vivo and ex vivo models have been employed to elucidate its potential to inhibit the formation of new blood vessels, a process crucial in both normal development and pathological conditions like tumor growth.
Rat Aortic Ring Assay:
In the rat aortic ring assay, a widely used ex vivo model to study angiogenesis, this compound has demonstrated biological activity. nih.gov Studies have shown that this metabolite can inhibit microvessel formation. nih.govcapes.gov.br However, it is noteworthy that this anti-angiogenic activity was observed at high concentrations. nih.gov One study highlighted that among several thalidomide metabolites tested, only 5'-OH-thalidomide exhibited this inhibitory effect in the rat aortic ring assay. nih.gov
Mouse Corneal Assay:
The mouse corneal micropocket assay is another critical in vivo model for assessing angiogenesis. Research has demonstrated that thalidomide administered intraperitoneally can inhibit corneal neovascularization induced by growth factors like bFGF and VEGF. nih.gov While direct studies focusing solely on this compound in the mouse corneal assay are less prevalent in the provided results, the known anti-angiogenic activity of its parent compound, thalidomide, in this model provides a basis for inferring its potential effects. nih.govaacrjournals.org The species-dependent nature of thalidomide metabolism suggests that the formation and activity of its metabolites, including this compound, could vary between species. aacrjournals.org
Chicken Embryo Models (Chorioallantoic Membrane - CAM Assay):
The chicken chorioallantoic membrane (CAM) assay is a well-established in vivo model for studying angiogenesis. nih.gov Research utilizing the CAM assay has shown that hydroxylated metabolites of thalidomide can possess significant anti-angiogenic activity. nih.govjst.go.jp Specifically, hydroxylation at the 5-position, which corresponds to 5-Hydroxy Thalidomide, retained anti-angiogenic activity. nih.govjst.go.jpresearchgate.net This is in contrast to hydroxylation at the 4-position, which resulted in an inactive compound. nih.govjst.go.jpresearchgate.net These findings suggest that the position of hydroxylation on the thalidomide molecule is critical for its anti-angiogenic effects. researchgate.net The chicken embryo model has also been instrumental in demonstrating the anti-angiogenic potential of thalidomide as a potential cause for its teratogenic effects, such as limb deformities. frontiersin.org
Interactive Data Table: Anti-Angiogenic Activity of this compound in Preclinical Models
| Model | Compound | Key Findings | Citation |
| Rat Aortic Ring Assay | This compound | Showed moderate anti-angiogenic activity at high concentrations. | nih.gov |
| Rat Aortic Ring Assay | Thalidomide Analogs | Various N-substituted and tetrafluorinated analogs demonstrated anti-angiogenic activity. | researchgate.netresearchgate.net |
| Mouse Corneal Assay | Thalidomide | Intraperitoneal administration inhibited bFGF- and VEGF-induced neovascularization. | nih.gov |
| Chicken Chorioallantoic Membrane (CAM) Assay | 5-Hydroxylated Thalidomide | Retained anti-angiogenic activity. | nih.govjst.go.jpresearchgate.net |
| Chicken Chorioallantoic Membrane (CAM) Assay | 4-Hydroxylated Thalidomide | Inactive compound. | nih.govjst.go.jpresearchgate.net |
Pharmacodynamic Biomarker Research in Animal Models.
Pharmacodynamic (PD) biomarkers are crucial for understanding the biological effects of a drug and its metabolites. In the context of this compound, research in animal models has focused on identifying and evaluating biomarkers that reflect its mechanism of action, particularly in relation to its therapeutic and teratogenic effects.
A significant area of investigation has been the interaction of this compound with the protein Cereblon (CRBN). nih.govnih.govembopress.org CRBN is a key component of an E3 ubiquitin ligase complex, and the binding of thalidomide and its metabolites can alter its substrate specificity, leading to the degradation of specific proteins. nih.govnih.govembopress.org
In animal models, particularly in chicken embryos, the degradation of certain transcription factors has been identified as a key pharmacodynamic event following exposure to this compound. One such critical neosubstrate is the Promyelocytic Leukemia Zinc Finger (PLZF) protein. nih.govnih.govembopress.org Studies have shown that this compound, along with thalidomide, induces the degradation of PLZF in chicken embryos. nih.govnih.govembopress.org This degradation of PLZF has been directly linked to the induction of abnormal limb development, a characteristic teratogenic effect of thalidomide. nih.govembopress.org
Interestingly, research has revealed that thalidomide and this compound can confer distinctly different substrate specificities to mouse and chicken CRBN. nih.govnih.gov While both compounds induce teratogenic phenotypes in chicken embryos, the degradation of another known thalidomide-dependent CRBN substrate, SALL4, was not observed with this compound treatment in this model, whereas PLZF protein levels were decreased. nih.govembopress.org
These findings highlight PLZF degradation as a critical pharmacodynamic biomarker for the teratogenic activity of this compound in relevant animal models. The differential substrate degradation between species also underscores the complexity of thalidomide's mechanism of action and the importance of selecting appropriate animal models for preclinical research.
Comparative Preclinical Studies: this compound vs. Thalidomide and Other Analogues.
Comparative preclinical studies are essential for understanding the relative potency, efficacy, and potential liabilities of a drug metabolite like this compound in relation to its parent compound and other structural analogues.
Anti-Angiogenic Activity:
Teratogenicity and Mechanistic Comparisons:
Mechanistic studies have revealed important differences between this compound and thalidomide in their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. While both compounds can induce teratogenic phenotypes in chicken embryos, they exhibit different substrate specificities for CRBN in mice and chickens. nih.govnih.gov Specifically, in chicken embryos, both thalidomide and this compound induce the degradation of the transcription factor PLZF, which is implicated in limb development. nih.govembopress.orgembopress.org However, the degradation of another known thalidomide neosubstrate, SALL4, was not observed with this compound in this model. nih.govembopress.org This suggests that the teratogenic effects of this compound may be mediated through a more specific set of protein degradations compared to thalidomide.
Furthermore, studies comparing thalidomide with its analogue lenalidomide in rabbits, a thalidomide-sensitive species, found that thalidomide caused structural anomalies at non-maternally toxic doses, while lenalidomide only induced embryotoxic effects at doses that were toxic to the mother. scielo.br This underscores the significant differences in the teratogenic potential among thalidomide and its analogues.
Metabolic Differences:
The metabolic conversion of thalidomide to its hydroxylated metabolites, including this compound, is highly species-dependent. aacrjournals.org Rodents, which are not susceptible to thalidomide-induced teratogenicity, predominantly form 5'-hydroxythalidomide. jst.go.jpnih.gov In contrast, species sensitive to thalidomide's teratogenic effects, such as rabbits and humans, produce 5-hydroxythalidomide as a major metabolite. jst.go.jpresearchgate.net This species-specific metabolism is a critical factor in the differing preclinical outcomes observed between species.
Interactive Data Table: Comparative Preclinical Findings
| Compound | Model/Assay | Key Comparative Finding | Citation |
| This compound vs. other metabolites | Rat Aortic Ring Assay | Only this compound showed anti-angiogenic activity. | nih.gov |
| 5-Hydroxylated vs. 4-Hydroxylated Thalidomide | CAM Assay | 5-hydroxylation retained anti-angiogenic activity, while 4-hydroxylation did not. | nih.govjst.go.jpresearchgate.net |
| This compound vs. Thalidomide | Chicken Embryo | Both induce PLZF degradation and teratogenicity; this compound does not induce SALL4 degradation in this model. | nih.govembopress.orgembopress.org |
| Thalidomide vs. Lenalidomide | Rabbit | Thalidomide caused structural anomalies at non-maternally toxic doses, while lenalidomide did not. | scielo.br |
Teratogenicity Research in Preclinical Models (e.g., Chicken Embryo Models) with Mechanistic Focus.
The teratogenic effects of thalidomide and its metabolites, including this compound, have been extensively studied in preclinical models, with the chicken embryo being a particularly valuable system. frontiersin.orgeuropa.eu These studies have not only characterized the developmental abnormalities but have also delved into the underlying molecular mechanisms.
Phenotypic Effects in Chicken Embryos:
In the developing chick embryo, exposure to thalidomide and its active metabolites can induce a range of abnormalities, with micromelia (shortening of the limbs) being a hallmark effect. bohrium.comcdnsciencepub.com Other observed defects include edema, rumplessness, cerebral hernia, and defects of the eyes and beak. bohrium.comcdnsciencepub.com The timing of exposure is critical, with treatment prior to or in the early stages of incubation resulting in the highest incidence of abnormalities. cdnsciencepub.com
Mechanistic Insights from Chicken Embryo Studies:
The chicken embryo model has been instrumental in dissecting the mechanisms behind thalidomide-induced teratogenicity. Three primary mechanisms have been proposed and investigated: anti-angiogenesis, oxidative stress, and the binding to Cereblon (CRBN). frontiersin.org
Anti-angiogenesis: The inhibition of blood vessel formation is considered a key factor in the development of limb defects. frontiersin.orgresearchgate.net By disrupting the vascular supply to the developing limb buds, thalidomide and its metabolites can lead to cell death and the truncation of limb structures. researchgate.net The anti-angiogenic properties of this compound observed in models like the CAM assay support this hypothesis. nih.govjst.go.jp
Cereblon-Mediated Protein Degradation: A pivotal breakthrough in understanding thalidomide teratogenicity was the identification of Cereblon (CRBN) as its primary molecular target. nih.govembopress.org Thalidomide and its metabolite this compound bind to CRBN, altering the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.govnih.govembopress.org This leads to the targeted degradation of specific proteins, known as neosubstrates.
Recent research has identified the transcription factor Promyelocytic Leukemia Zinc Finger (PLZF) as a crucial neosubstrate in thalidomide- and this compound-induced teratogenicity. nih.govnih.govembopress.orgembopress.org Studies in chicken embryos have demonstrated that both compounds induce the degradation of PLZF in the limb buds, leading to abnormal limb development. nih.govembopress.org Knockdown of PLZF in chicken limbs was also shown to induce the formation of short bones. nih.govembopress.org Importantly, overexpression of PLZF could partially rescue the thalidomide-induced limb defects. nih.govembopress.org
Interestingly, while thalidomide is known to induce the degradation of another neosubstrate, SALL4, which is also implicated in limb development, studies in chicken embryos showed that this compound treatment led to the degradation of PLZF but not SALL4. nih.govembopress.orgembopress.org This suggests that the teratogenic effects of this compound in this model are primarily mediated through the degradation of PLZF.
Interactive Data Table: Mechanistic Focus on Teratogenicity in Chicken Embryo Models
| Mechanism | Compound(s) | Key Mechanistic Finding | Citation |
| Anti-angiogenesis | Thalidomide and metabolites | Inhibition of blood vessel formation in the developing limb bud leads to cell death and limb defects. | frontiersin.orgresearchgate.net |
| CRBN-Mediated Protein Degradation | Thalidomide, this compound | Bind to CRBN, altering its substrate specificity. | nih.govnih.govembopress.orgembopress.org |
| PLZF Degradation | Thalidomide, this compound | Induce degradation of PLZF in chicken limb buds, leading to abnormal development. | nih.govnih.govembopress.orgembopress.org |
| SALL4 Degradation | Thalidomide | Induces degradation of SALL4. | nih.govembopress.org |
| SALL4 Degradation | This compound | Does not induce SALL4 degradation in chicken embryos. | nih.govembopress.orgembopress.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Hydroxy Thalidomide and Analogues
Impact of Hydroxylation at the 5'-Position on Biological Activity and Selectivity
Hydroxylation of thalidomide (B1683933), a process primarily carried out by cytochrome P450 (CYP) enzymes in the human body, leads to the formation of several metabolites, including 5-hydroxythalidomide (B1239145) and 5'-hydroxythalidomide. nih.govtandfonline.com 5'-hydroxythalidomide is formed by the hydroxylation of the glutarimide (B196013) ring, creating a new chiral center and resulting in diastereomeric products. nih.govtandfonline.com This structural modification at the 5'-position has a significant impact on the compound's biological activity.
The primary target of thalidomide and its derivatives is the protein cereblon (CRBN), which is a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. rsc.orgnih.govmdpi.com The binding of these molecules to CRBN alters the substrate specificity of the E3 ligase, leading to the degradation of specific proteins, known as neosubstrates. rsc.orgresearchgate.net
Studies have shown that while 5-hydroxythalidomide, hydroxylated on the phthalimide (B116566) ring, retains the ability to bind to CRBN, 5'-hydroxythalidomide's capacity to do so is diminished due to the modification of the glutarimide moiety, which is crucial for this interaction. vulcanchem.com However, other research indicates that 5'-hydroxythalidomide does possess biological activity. For instance, it has been shown to induce the degradation of the transcription factor PLZF (promyelocytic leukaemia zinc finger) in a CRBN-dependent manner. nih.govembopress.org
Furthermore, 5-hydroxythalidomide has been found to induce the degradation of SALL4, a known CRBN neosubstrate, in addition to PLZF. embopress.org This suggests that hydroxylation at different positions can lead to distinct substrate specificities. nih.gov Crystal structure analysis of the (S)-5-hydroxythalidomide-mediated SALL4-CRBN complex has revealed that the additional hydroxyl group enhances the interaction between CRBN and the neosubstrate SALL4. nih.govnih.gov
In terms of anti-angiogenic activity, one study found that 5'-OH-thalidomide exhibited moderate activity at high concentrations in a rat aortic ring assay, whereas 5-hydroxythalidomide did not show activity in the same assay. nih.gov However, neither metabolite was active in a human saphenous vein model, suggesting potential species specificity. nih.gov Another study using a chicken embryo chorioallantoic membrane (CAM) assay reported that hydroxylation at the 5-position retained anti-angiogenic activity. jst.go.jpnih.gov
SAR of Immunomodulatory and Anti-angiogenic Activity
Thalidomide and its analogues exhibit a range of immunomodulatory and anti-angiogenic effects. mdpi.commdpi.comrsc.orgrsc.org SAR studies have been conducted to understand how structural features contribute to these activities.
Immunomodulatory Activity:
Thalidomide and its analogues can co-stimulate T-cells and inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and IL-12, while increasing the production of IL-2 and IL-10. mdpi.comrsc.org
Lenalidomide (B1683929) and pomalidomide (B1683931) are more potent inhibitors of TNF-α than thalidomide. rsc.org
The replacement of the phthalimido moiety with a quinazoline (B50416) nucleus, as seen in avadomide, results in significant immunomodulatory properties. mdpi.comrsc.org
Anti-angiogenic Activity:
Thalidomide and its analogues can inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). mdpi.comrsc.org
As mentioned previously, 5'-OH-thalidomide has shown moderate anti-angiogenic activity in some preclinical models. nih.gov
Studies on other hydroxylated analogues have shown that hydroxylation at the 5-position of the phthalimide ring retains anti-angiogenic activity, while hydroxylation at the 4-position leads to an inactive compound. jst.go.jpnih.gov
Some thalidomide analogues that lack the glutarimide moiety have also been shown to possess anti-angiogenic properties, suggesting that other mechanisms of action may be involved. mdpi.com
Table 2: Biological Activities of Thalidomide and its Analogues
| Compound | Immunomodulatory Activity | Anti-angiogenic Activity | Reference(s) |
|---|---|---|---|
| Thalidomide | Yes | Yes | mdpi.comrsc.org |
| Lenalidomide | More potent than thalidomide | Yes | rsc.org |
| Pomalidomide | More potent than thalidomide | Yes | rsc.org |
| 5'-Hydroxy Thalidomide | Modulates neosubstrate degradation | Moderate activity in some models | nih.govnih.govembopress.org |
| 5-Hydroxythalidomide | Modulates neosubstrate degradation | Retains activity | nih.govjst.go.jpnih.gov |
| Avadomide | Yes | Yes | mdpi.com |
Stereochemical Influences on Activity and Selectivity (e.g., Enantiomers)
Thalidomide is a chiral molecule and exists as a racemic mixture of two enantiomers, (S)- and (R)-thalidomide, which can interconvert under physiological conditions. mdpi.com Stereochemistry plays a critical role in the biological activity and selectivity of thalidomide and its analogues. oregonstate.eduacs.org
It has been established that the (S)-enantiomer of thalidomide binds to CRBN with approximately 10-fold greater affinity than the (R)-enantiomer. mdpi.comresearchgate.net Consequently, the CRBN-dependent effects are primarily attributed to the (S)-enantiomer. researchgate.net The teratogenic effects of thalidomide are also thought to be mediated by the (S)-isomer. mdpi.comoregonstate.edu
In the case of 5'-hydroxythalidomide, which has an additional chiral center, the stereochemistry also influences its activity. Studies have shown that the (S)-enantiomer of 5-hydroxythalidomide is more effective at inducing the formation of the SALL4-CRBN complex compared to the (R)-enantiomer. nih.gov The effective concentration of the (R)-enantiomers was found to be about 10-fold higher than that of the (S)-enantiomers, which is similar to the relative binding affinity of the thalidomide enantiomers for CRBN. nih.gov
The first asymmetric synthesis of (S)- and (R)-5-hydroxythalidomides has been achieved, allowing for the investigation of the stereochemical effects on their biological activities. nih.govresearchgate.net It was also found that 5-hydroxythalidomide is configurationally more stable than thalidomide at physiological pH. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational chemistry and molecular modeling have become invaluable tools for elucidating the SAR of this compound and its analogues. mdpi.comsci-hub.setandfonline.comacs.org These methods provide insights into the binding modes of these compounds with CRBN and help to rationalize their biological activities.
Molecular Docking: In silico docking simulations have been used to investigate the binding of thalidomide analogues to the crystal structure of human cereblon. mdpi.com These studies have confirmed that the glutarimide ring is crucial for binding within the hydrophobic pocket of CRBN. mdpi.com Docking studies also suggest that other chemical groups, such as barbiturate (B1230296) moieties, lactams, and thiolactams, might also fit into the CRBN binding site. mdpi.com
3D-QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been employed to identify the physicochemical features that influence the anti-angiogenic activity of thalidomide analogues. mdpi.com These analyses have highlighted the importance of factors like the perpendicular alignment of the glutarimide and phthalimido rings, hydrophobicity, steric bulk around the phthalimido ring, and hydrophilic regions in promoting anti-angiogenic activity. mdpi.com
Pharmacophore Modeling: Pharmacophore analysis has been used to identify the key structural features required for the anti-angiogenic activity of thalidomide analogues. mdpi.com
These computational approaches, in conjunction with experimental data, provide a powerful platform for the rational design of new thalidomide analogues with improved potency and selectivity. tandfonline.comacs.orgnih.gov
Advanced Analytical Methodologies for 5 Hydroxy Thalidomide Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Quantification in Biological Matrices (Preclinical)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of 5'-Hydroxy Thalidomide (B1683933) in various biological samples. This highly sensitive and specific technique is essential for pharmacokinetic studies in preclinical models.
The development of a robust LC-MS/MS method involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection. A common approach for sample preparation is liquid-liquid extraction (LLE) using a solvent like ethyl acetate (B1210297) from plasma samples, which can be as small as 100 μL. nih.govresearchgate.netx-mol.com Alternatively, solid-phase extraction (SPE) can be employed. jst.go.jp
Chromatographic separation is typically achieved using a C18 reversed-phase column. nih.govresearchgate.netx-mol.com An isocratic mobile phase, often a mixture of methanol (B129727) and water containing an acidic modifier like formic acid, is used to elute the analyte and separate it from other matrix components. nih.govresearchgate.netx-mol.com
Detection is performed with a triple quadrupole mass spectrometer, usually operating in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.gov For 5'-Hydroxy Thalidomide, a common precursor-to-product ion transition monitored is m/z 273.2 → 146.1. nih.govresearchgate.netx-mol.com An internal standard, such as umbelliferone, is used to ensure accuracy and precision. nih.govresearchgate.netx-mol.com
Validated LC-MS/MS methods have demonstrated excellent linearity over specific concentration ranges. For instance, a method was validated for this compound in human plasma with a calibration curve ranging from 1.0 to 200.0 ng/mL. nih.govresearchgate.netx-mol.com Such methods are validated for linearity, precision, accuracy, extraction recovery, matrix effect, and stability to ensure reliable and reproducible results. nih.govresearchgate.netx-mol.com These validated methods have been successfully applied to preclinical pharmacokinetic studies in animal models like rabbits. jst.go.jp
Table 1: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Details |
|---|---|
| Sample Matrix | Human Plasma, Rabbit Plasma |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with ethyl acetate, Solid-Phase Extraction (SPE) |
| Chromatography | Reversed-phase C18 column |
| Mobile Phase | Methanol/water with 0.1% formic acid (isocratic) |
| Detection | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 273.2 |
| Product Ion (m/z) | 146.1 |
| Internal Standard | Umbelliferone |
| Calibration Range | 1.0 - 200.0 ng/mL (in human plasma) |
| Lower Limit of Quantification (LLOQ) | 0.40 ng/mL (in rabbit plasma) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound and for assessing its purity. While specific NMR data for this compound is not extensively detailed in the provided search results, the general application of NMR in characterizing related compounds is well-established. up.pt
NMR can provide detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR would be instrumental in confirming the position of the hydroxyl group on the glutarimide (B196013) ring. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum would provide unambiguous evidence of the compound's structure.
Furthermore, NMR is a primary method for determining the purity of a synthesized batch of this compound. By comparing the integral of the signals from the compound to those of any impurities, a quantitative assessment of purity can be made. This is crucial for ensuring that subsequent biological and pharmacological studies are conducted with a well-characterized compound, free from potentially confounding contaminants. Recent advancements in NMR spectroscopy have also enabled the direct elucidation of the chiral structure of molecules, which is particularly relevant for thalidomide and its derivatives. syntecoptics.com
X-ray Crystallography and Cryo-Electron Microscopy for Protein-Ligand Binding Complex Analysis
Understanding how this compound interacts with its protein targets at an atomic level is critical to deciphering its mechanism of action. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose.
X-ray crystallography has been successfully used to determine the high-resolution crystal structures of the ternary complexes formed by (S)-5-Hydroxythalidomide, the thalidomide-binding domain (TBD) of human cereblon (CRBN), and the ZF2 domain of the neosubstrate SALL4. nih.gov These studies have revealed the precise binding mode of this compound at the interface of CRBN and SALL4. nih.gov The crystal structures show that the 5-hydroxy group of the metabolite enhances the interaction with CRBN, providing a structural basis for its altered neosubstrate specificity compared to thalidomide. nih.gov The electron density maps from these crystallographic studies clearly show the position and stereochemistry of the 5-hydroxy group. nih.gov
While cryo-EM has become a powerful tool for structural biology, its specific application to this compound complexes was not detailed in the provided search results. However, its ability to determine the structures of large and flexible protein complexes makes it a highly relevant and complementary technique to X-ray crystallography for future studies.
Table 2: Crystallographic Data for this compound Ternary Complex
| Complex | Resolution | Key Finding |
|---|---|---|
| (S)-5HT-CRBN(TBD)-SALL4(ZF2) | 1.80 Å | Elucidates the enhanced interaction between the hydroxy group of 5HT and CRBN, explaining the altered neosubstrate specificity. |
Fluorescence Spectroscopy and Calorimetry for Ligand-Protein Interaction Studies
Fluorescence spectroscopy and calorimetry are biophysical techniques used to characterize the binding affinity and thermodynamics of the interaction between this compound and its protein targets, such as CRBN.
Fluorescence spectroscopy can be used to monitor changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding. unito.it Alternatively, fluorescently labeled ligands can be used. For instance, a red-shifted fluorescent derivative of thalidomide is available for use in Homogeneous Time-Resolved Fluorescence (HTRF) binding assays. revvity.com These assays can be used to determine the binding affinity (Kd) of this compound for CRBN. revvity.com
Calorimetry techniques, such as Isothermal Titration Calorimetry (ITC), directly measure the heat changes that occur upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. While specific ITC data for this compound was not found in the search results, this technique is a standard method for characterizing ligand-protein interactions and would be highly applicable.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a classic and highly sensitive method for determining the affinity of a ligand for its receptor. In the context of this compound, this would involve using a radiolabeled form of the compound (e.g., with ³H or ¹⁴C) to study its binding to CRBN.
In these assays, a fixed amount of the protein is incubated with varying concentrations of the radiolabeled ligand. The amount of bound ligand is then measured, and the data are used to calculate the dissociation constant (Kd), which is a measure of binding affinity, and the maximum number of binding sites (Bmax). While the search results mention the use of radiolabeled 5-hydroxythalidomide (B1239145) for studying protein binding in vivo, nih.gov specific details of radioligand binding assays for determining receptor affinity were not provided.
Cell-Free Protein Synthesis Systems for Binding and Degradation Assays
Cell-free protein synthesis systems, such as those derived from wheat germ, have emerged as powerful platforms for studying protein-protein interactions and protein degradation induced by small molecules like this compound. nih.govembopress.orgnih.govresearchgate.netbiorxiv.orgjst.go.jp
These systems allow for the rapid production of recombinant proteins, which can then be used in various assays. For example, AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology can be used in a high-throughput format to screen for proteins that interact with CRBN in a this compound-dependent manner. nih.gov This approach has been used to identify novel neosubstrates of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govembopress.orgnih.govresearchgate.netbiorxiv.org
Furthermore, cell-free systems can be used to perform in vitro degradation assays. nih.govembopress.orgnih.govresearchgate.netbiorxiv.org By combining the synthesized target protein, the E3 ligase complex (including CRBN), and this compound, the degradation of the target protein can be monitored over time, providing direct evidence of its status as a neosubstrate. These assays have been instrumental in demonstrating that this compound induces the degradation of specific proteins, such as PLZF. nih.govembopress.orgnih.govresearchgate.netbiorxiv.org
Future Directions and Unresolved Questions in 5 Hydroxy Thalidomide Research
Elucidating Novel Mechanisms Beyond CRBN-Dependent Degradation
While the interaction of 5'-Hydroxy Thalidomide (B1683933) with Cereblon (CRBN) to induce the degradation of specific proteins is a cornerstone of its known activity, there is growing interest in exploring mechanisms that are independent of this pathway. embopress.orgmdpi.com The hypnotic effects of thalidomide, for instance, are thought to be CRBN-independent, raising questions about whether its metabolites, including 5'-Hydroxy Thalidomide, might also exert biological effects through alternative routes. rsc.org Research suggests that CRBN can regulate cellular processes, such as AMPK activity, independently of the thalidomide-induced protein degradation pathway. mdpi.com This opens the possibility that this compound could influence cellular functions through direct or indirect interactions with other proteins or signaling pathways, without necessarily leading to their degradation. Future investigations will likely focus on identifying these potential non-CRBN targets and elucidating the downstream consequences of such interactions.
Designing More Potent and Selective this compound Analogues
The development of analogues of thalidomide and its metabolites is a key strategy to enhance therapeutic efficacy and minimize adverse effects. nih.govencyclopedia.pub For this compound, the goal is to create analogues with improved potency and greater selectivity for specific protein targets. The discovery that the hydroxyl group on this compound can be a site for linker attachment in the creation of PROTACs (Proteolysis Targeting Chimeras) without disrupting its binding to the E3 ligase cereblon has been a significant observation. eiu.edu This provides a strategic advantage for designing novel protein degraders.
Recent efforts have focused on synthesizing analogues that are more stable and have better solubility than the parent compounds. nih.gov For example, quinazoline-based thalidomide analogues have been developed that show potent antiproliferative activity against various cancer cell lines. mdpi.com The design of such analogues often involves modifying the glutarimide (B196013) or phthalimide (B116566) rings to optimize interactions with CRBN and the target protein. researchgate.netresearchgate.net The aim is to create molecules that can selectively degrade proteins implicated in disease while sparing others, thereby reducing off-target effects. jst.go.jpjst.go.jp
Table 1: Examples of Thalidomide Analogue Design Strategies
| Analogue Type | Design Strategy | Desired Outcome |
| Quinazoline-based | Replacement of the phthalimido moiety with a quinazoline (B50416) nucleus. mdpi.com | Enhanced anticancer activity. mdpi.com |
| C4/5 Tethered | Addition of a phenyl or alkyne tether at the C4/5 position. acs.org | Inhibition of TNF-α expression. acs.org |
| 5'-Substituted | Introduction of substituents at the 5' position of the glutarimide ring. researchgate.net | Creation of diastereomeric mixtures for activity screening. researchgate.net |
Developing Advanced Preclinical Models for Mechanistic Validation
A significant challenge in thalidomide research has been the species-specific differences in its metabolism and biological effects. embopress.orgaacrjournals.org Rodents, for example, are resistant to the teratogenic effects of thalidomide observed in humans and rabbits. aacrjournals.org This highlights the need for more sophisticated preclinical models that can accurately recapitulate human responses.
Future research will likely involve the use of "humanized" animal models. For instance, mice with humanized livers or expressing human CRBN could provide more relevant insights into the metabolism and activity of this compound. jst.go.jp Such models would be invaluable for validating the mechanisms of action identified in vitro and for assessing the efficacy and safety of new analogues. Additionally, advanced in vitro models, such as organoids and 3D cell cultures, can offer a more physiologically relevant environment to study the effects of this compound on human tissues.
Investigating Potential Synergistic Effects with Other Therapeutic Agents in Preclinical Settings
Combination therapy is a cornerstone of modern cancer treatment, and there is growing interest in exploring the synergistic potential of this compound with other therapeutic agents. Preclinical studies have already shown that thalidomide can act synergistically with drugs like cisplatin (B142131) in cervical cancer cell lines, mediated through signaling pathways such as PI3K/AKT and JAK1/STAT3. nih.gov
Future preclinical investigations should systematically evaluate the combination of this compound and its more potent analogues with a range of other anticancer drugs, including chemotherapy, targeted therapies, and immunotherapies. drugbank.com The goal is to identify combinations that result in enhanced tumor cell killing, overcoming drug resistance, and potentially allowing for lower doses of each agent, thereby reducing toxicity. These studies will be crucial in defining the potential clinical utility of this compound-based therapies in a broader range of cancers.
Addressing Challenges in the Academic Synthesis of Complex Metabolites and Analogues
The synthesis of thalidomide metabolites and their analogues presents significant challenges for academic research. researchgate.net These are often complex molecules requiring multi-step synthetic routes. researchgate.net Developing practical and efficient syntheses is crucial for producing sufficient quantities of these compounds for biological evaluation.
Researchers have been working on refining synthetic routes to produce compounds like this compound and its derivatives. researchgate.net This includes developing methods for stereoselective synthesis to obtain pure enantiomers, as the biological activity of thalidomide and its metabolites can be stereospecific. researchgate.net Overcoming these synthetic hurdles will be essential to accelerate the pace of research in this area, enabling more extensive structure-activity relationship studies and the exploration of a wider range of analogues.
Exploring the Role of this compound in Species-Specific Biological Activities
The species-specific effects of thalidomide are a critical area of investigation, and its metabolite, this compound, appears to play a significant role. embopress.orgaacrjournals.org Differences in metabolism across species lead to varying levels of this compound, which may contribute to the observed differences in biological activity, including teratogenicity. aacrjournals.orgnih.gov For example, hydroxylated metabolites are found in higher proportions in mice than in rabbits, and are undetectable in humans. aacrjournals.org
Studies have shown that this compound can induce the degradation of different proteins in different species. For instance, it confers distinctly different substrate specificities to mouse and chicken CRBN. nih.govnih.govembopress.org Understanding these species-specific interactions at a molecular level is crucial for interpreting data from animal models and for predicting the effects in humans. Future research should continue to investigate the metabolic pathways of thalidomide in different species and how these differences influence the activity of this compound.
Advancing Protein Degradation Research with this compound as a Tool
This compound and its parent compound have become invaluable tools in the field of targeted protein degradation. jst.go.jpresearchgate.net They serve as molecular glues that induce the degradation of proteins that were previously considered "undruggable." jst.go.jpresearchgate.net The discovery that this compound can induce the degradation of specific neosubstrates like SALL4 and PLZF has significantly advanced our understanding of the mechanism of action of thalidomide. embopress.orgjst.go.jpresearchgate.netbiorxiv.org
Future research will continue to use this compound and its analogues to identify new neosubstrates and to further elucidate the rules of engagement between the E3 ligase, the molecular glue, and the target protein. nih.govscispace.comrsc.org This knowledge will be instrumental in the rational design of new protein degraders with improved selectivity and potency. The development of novel analytical methods to study these interactions will also be a key area of focus. researchgate.net Ultimately, research on this compound will not only shed light on its own biological activities but will also contribute to the broader field of induced proximity pharmacology and the development of new therapeutic modalities. rsc.org
Q & A
Q. What are the major metabolic pathways of 5'-Hydroxy Thalidomide in humans, and how are they experimentally validated?
- Methodological Answer:
The primary pathway involves cytochrome P450 (CYP)-mediated hydroxylation, with subsequent oxidation to quinone intermediates. Key steps:- In vitro assays : Incubate this compound with human liver microsomes or recombinant CYP enzymes (e.g., 3A4, 2C19) to identify hydroxylation sites. Use LC-MS/MS to detect metabolites like dihydroxythalidomide and GSH conjugates .
- In vivo validation : Administer radiolabeled this compound to humanized mice (e.g., uPA-NOG models) and analyze plasma via LC-MS/MS for metabolites. Compare metabolite profiles between humanized and wild-type mice to confirm human-specific pathways .
Q. Which cytochrome P450 enzymes are primarily responsible for this compound metabolism?
- Methodological Answer:
CYP3A4 and CYP2C19 are dominant in hepatic metabolism, while extrahepatic enzymes like CYP2J2 (expressed in cardiovascular endothelia) contribute to tissue-specific oxidation.- Experimental design : Use selective CYP inhibitors (e.g., ketoconazole for CYP3A4) in microsomal incubations. Quantify metabolite suppression via LC-MS/MS.
- Key data : CYP2J2 produces reactive quinones via dihydroxythalidomide oxidation, linked to anti-angiogenic effects .
Q. How do plasma concentrations of this compound differ between humanized and control mouse models?
- Methodological Answer:
Humanized uPA-NOG mice show higher 5-hydroxythalidomide levels (2.4–4.7 µM at 4h) compared to controls, due to human CYP expression.- Protocol : Administer 270 mg/kg thalidomide orally. Collect plasma at 30min intervals for LC-MS/MS analysis (retention time: 6.9 min for 5-hydroxythalidomide).
- Statistical note : Use ANOVA to compare interspecies differences (p<0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro enzymatic data and in vivo pharmacokinetic profiles?
- Methodological Answer:
Discrepancies often arise from tissue-specific enzyme expression or secondary oxidation.- Tissue microsomal studies : Compare metabolic rates in liver, skin (CYP2C18), and cardiovascular (CYP2J2) microsomes .
- Reactive metabolite trapping : Add glutathione (GSH) to incubations to stabilize quinones. Detect GSH conjugates via LC-MS/MS (m/z 580→451 transition) .
- Pharmacokinetic modeling : Use compartmental models to simulate hepatic vs. extrahepatic contributions .
Q. What methodologies confirm the formation of reactive quinone metabolites in this compound metabolism?
- Methodological Answer:
- LC-MS/MS with stable isotopes : Spike incubations with deuterated thalidomide to distinguish primary vs. secondary oxidation products.
- GSH conjugate detection : Monitor m/z 580→451 transitions in plasma. Confirm co-elution with synthetic standards .
- Redox cycling assays : Measure ROS generation in endothelial cells exposed to metabolites using fluorescent probes (e.g., DCFH-DA) .
Q. How to differentiate oxidative stress mechanisms from DNA intercalation in this compound’s teratogenicity?
- Methodological Answer:
- DNA-binding assays : Use fluorescence intercalator displacement (e.g., ethidium bromide) or solvent partition experiments (octanol-water) to quantify DNA binding .
- Oxidative stress markers : Measure 8-OHdG (DNA damage) and glutathione depletion in embryonic cell lines.
- Contradiction : CYP2J2-generated quinones induce ROS, while DNA intercalation may disrupt transcription .
Q. What are best practices for quantifying this compound in complex biological matrices?
- Methodological Answer:
- Sample preparation : Use protein precipitation (acetonitrile) followed by SPE cleanup to reduce matrix interference.
- LC-MS/MS parameters : Optimize collision energy for m/z 259→186 (thalidomide) and m/z 275→168 (5'-hydroxy metabolite).
- Validation : Include LLOQ (1–2 ng/mL) and spike-recovery tests (85–115% acceptable) .
Q. How can nano-CT imaging advance preclinical studies of this compound in atherosclerosis models?
- Methodological Answer:
- Protocol : Treat ApoE/LDLR double-KO mice with thalidomide. Image aortic plaques via nano-CT at 5 µm resolution.
- Endpoint analysis : Quantify plaque volume and neovascularization. Compare to controls using 3D reconstruction software .
Q. What strategies differentiate primary hydroxylation products from secondary oxidation artifacts?
- Methodological Answer:
- Isotope dilution : Synthesize ¹³C-labeled 5-hydroxythalidomide as an internal standard.
- Time-course studies : Terminate incubations at 15–60min intervals to track metabolite progression.
- NMR characterization : Use ¹H-NMR (if yields permit) to assign hydroxylation sites .
Q. How should contradictory metabolic data be presented in publications?
- Methodological Answer:
Q. Example Table 1: Comparative Metabolic Data for this compound
| Model Type | Metabolite Detected | Analytical Method | Key Finding | Reference ID |
|---|---|---|---|---|
| Humanized uPA-NOG | 5-hydroxythalidomide-GSH | LC-MS/MS (m/z 580→451) | Higher in humanized vs. control mice | |
| Human Liver Microsomes | Dihydroxythalidomide | LC-MS/MS | CYP3A4-dependent oxidation | |
| Clinical Plasma | 5'-hydroxy metabolite | HPLC (LOD 1–2 ng/mL) | Undetectable in 7/8 patients |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
